Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-21(17,18)10-12-8-15(6-7-19-12)13(16)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZWWGBUHSCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141354 | |
| Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-56-6 | |
| Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 2-[(chlorosulfonyl)methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Morpholine Skeleton Construction
The synthesis begins with the preparation of the morpholine backbone. A common approach involves cyclization of diethanolamine derivatives. For instance, benzyl chloroformate reacts with 2-(hydroxymethyl)morpholine under basic conditions to yield benzyl 2-(hydroxymethyl)morpholine-4-carboxylate . This intermediate serves as the precursor for subsequent functionalization.
Key Reaction Conditions :
Chlorosulfonation of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) at the 2-position undergoes chlorosulfonation to introduce the -SO2Cl moiety. This step employs chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under anhydrous conditions.
Optimized Protocol :
- Reactant : Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate (1 equiv)
- Chlorosulfonating Agent : ClSO3H (1.2 equiv)
- Solvent : Dichloromethane (DCM) at -10°C
- Reaction Time : 4–6 hours
- Workup : Quench with ice-water, extract with DCM, and dry over Na2SO4.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydroxymethyl oxygen on electrophilic sulfur, followed by HCl elimination (Figure 1).
Alternative Pathways via Alkyl Halide Intermediates
Bromination-Sulfonation Sequence
An alternative route involves brominating the methyl group prior to sulfonation:
- Bromination : Treat benzyl 2-methylmorpholine-4-carboxylate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield benzyl 2-(bromomethyl)morpholine-4-carboxylate .
- Sulfite Substitution : React the bromomethyl derivative with sodium sulfite (Na2SO3) in aqueous ethanol to form the sulfonate salt.
- Chlorination : Convert the sulfonate to -SO2Cl using phosphorus pentachloride (PCl5) in DCM.
Critical Parameters :
- PCl5 Stoichiometry : 1.5 equiv to ensure complete conversion.
- Temperature : 0°C to prevent over-chlorination.
Industrial-Scale Considerations
Purification Strategies
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted ClSO3H.
- Crystallization : Final product isolation via antisolvent addition (e.g., toluene) enhances purity to >95%.
Catalytic and Functional Group Compatibility
Stability of the Benzyl Ester
The benzyloxycarbonyl (Cbz) group demonstrates stability under chlorosulfonation conditions but requires avoidance of strong acids (e.g., H2SO4) to prevent cleavage.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1360 cm⁻¹ (S=O asym), 1170 cm⁻¹ (S=O sym).
- ¹H NMR (CDCl3) : δ 7.35–7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH2Ph), 4.12–3.45 (m, 8H, morpholine-H).
Chromatographic Purity :
Challenges and Mitigation Strategies
Byproduct Formation
Scalability
- Exothermic Risks : Addressed through flow chemistry and incremental reagent addition.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical properties of the target compound and two structurally related analogs:
Solubility and Stability Considerations
- Stability: Chlorosulfonyl derivatives are moisture-sensitive, requiring anhydrous conditions, whereas the aminomethyl analog may exhibit greater stability under ambient conditions .
Research Findings and Limitations
Limitations and Knowledge Gaps
- Experimental Data : Specific reactivity, toxicity, or pharmacokinetic data for the target compound are absent in the provided evidence.
- Comparative Studies: No direct head-to-head studies comparing sulfonylation efficiency between the target compound and other sulfonylating agents.
Biological Activity
Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- SMILES : C1COC(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl
- InChIKey : PNLZWWGBUHSCDJ-UHFFFAOYSA-N
The compound features a morpholine ring, a chlorosulfonyl group, and a benzyl moiety, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to the reactive chlorosulfonyl group , which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in protein structure and function, potentially influencing various biochemical pathways.
Cytotoxicity and Carcinogenicity
A study assessing the biological activity of chloromethyl derivatives found that related compounds exhibited varying degrees of cytotoxicity and carcinogenic potential. The assays included the Salmonella/microsome assay and DNA repair assays in HeLa cells, where some derivatives showed significant activity . Although direct studies on this compound are lacking, the implications from related compounds suggest a need for further investigation into its safety profile.
Synthesis and Biological Evaluation
- Synthesis : The compound is synthesized through reactions involving morpholine derivatives and chlorosulfonyl compounds under controlled conditions using organic solvents like dichloromethane.
- Biological Evaluation : Preliminary investigations have indicated that this compound may serve as an intermediate for developing therapeutics targeting specific diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| Cyclic Sulfamide Derivatives | Similar sulfonamide structure | Antiviral | Effective against Norwalk virus |
| Morpholine Derivatives | Core morpholine structure | Varies | Potential cytotoxic effects noted |
The comparison highlights that while this compound shares structural features with other biologically active compounds, its specific activities remain to be fully elucidated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
